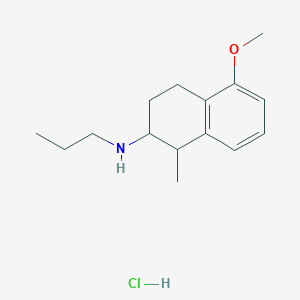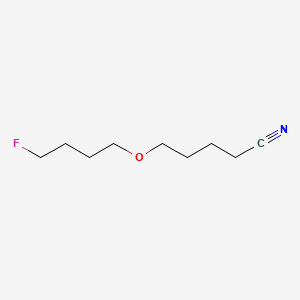
Ether, 4-cyanobutyl 4'-fluorobutyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanobutyl 4-fluorobutyl ether is an organic compound with the molecular formula C9H16FNO It is characterized by the presence of a cyanobutyl group and a fluorobutyl group connected through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobutyl 4-fluorobutyl ether typically involves the reaction of 4-cyanobutanol with 4-fluorobutanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage. Common catalysts used in this reaction include strong acids or bases, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 4-Cyanobutyl 4-fluorobutyl ether may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyanobutyl 4-fluorobutyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ether linkage can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkoxides or amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various ether derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyanobutyl 4-fluorobutyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyanobutyl 4-fluorobutyl ether involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological pathways. The presence of the cyanobutyl and fluorobutyl groups contributes to its unique binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyanobutyl 4-chlorobutyl ether
- 4-Cyanobutyl 4-bromobutyl ether
- 4-Cyanobutyl 4-iodobutyl ether
Uniqueness
4-Cyanobutyl 4-fluorobutyl ether is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where these properties are advantageous.
Propiedades
Número CAS |
463-31-0 |
|---|---|
Fórmula molecular |
C9H16FNO |
Peso molecular |
173.23 g/mol |
Nombre IUPAC |
5-(4-fluorobutoxy)pentanenitrile |
InChI |
InChI=1S/C9H16FNO/c10-6-2-5-9-12-8-4-1-3-7-11/h1-6,8-9H2 |
Clave InChI |
VQQZZGDDUPEHAX-UHFFFAOYSA-N |
SMILES canónico |
C(CCOCCCCF)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


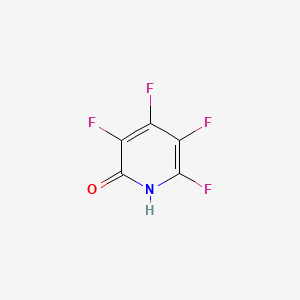
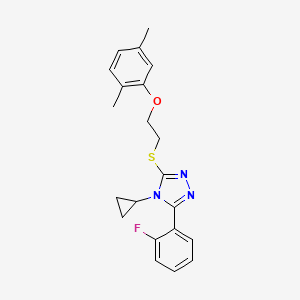
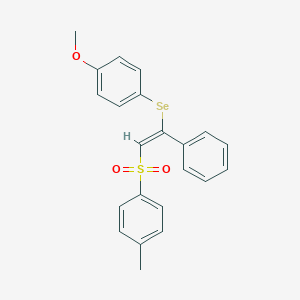
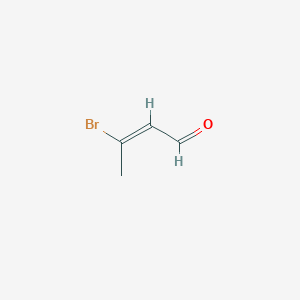
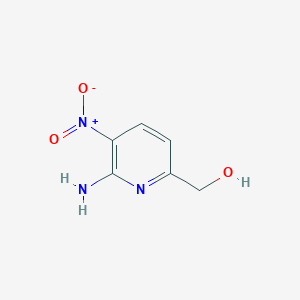
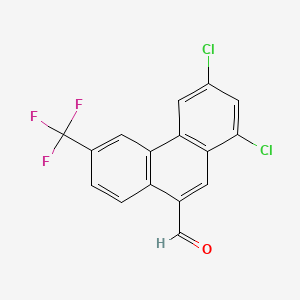
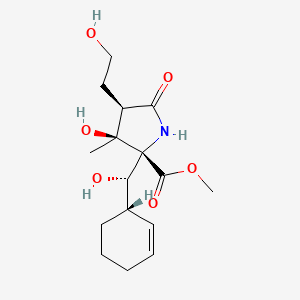
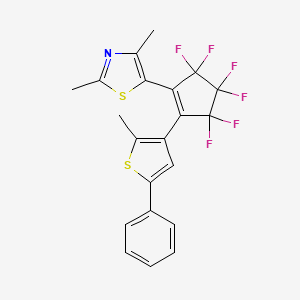
![Acetamide, N-[2-[3,5-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-2,2,2-trifluoro-N-(1-methylethyl)-](/img/structure/B12849855.png)
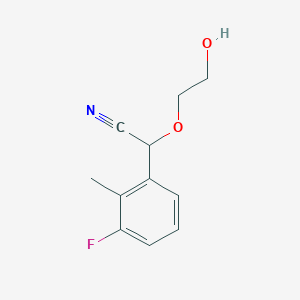
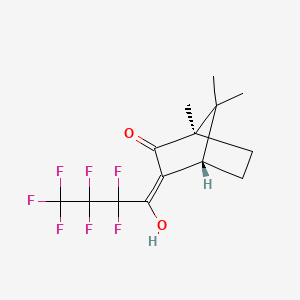
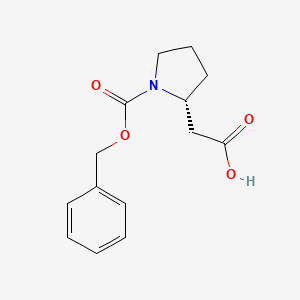
![2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide](/img/structure/B12849873.png)
